[(2-Ethoxyphenyl)methyl](propan-2-yl)amine
CAS No.: 940196-23-6
Cat. No.: VC8155213
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
amine - 940196-23-6](/images/structure/VC8155213.png)
Specification
CAS No. | 940196-23-6 |
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Molecular Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | N-[(2-ethoxyphenyl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Standard InChI Key | IZBZDCFTPIRHFD-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1CNC(C)C |
Canonical SMILES | CCOC1=CC=CC=C1CNC(C)C |
Introduction
Chemical Structure and Molecular Properties
The IUPAC name of the compound, (2-Ethoxyphenyl)methylamine, reflects its substitution pattern. The molecular formula is CHNO (molecular weight: 193.29 g/mol). Key structural features include:
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A 2-ethoxyphenyl group (ethoxy substituent at the second position of the benzene ring).
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A methylene bridge (-CH-) linking the phenyl group to the amine.
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A propan-2-yl (isopropyl) group attached to the nitrogen atom.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 193.29 g/mol |
IUPAC Name | (2-Ethoxyphenyl)methylamine |
SMILES | CC(C)NCc1c(cccc1)OCC |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 2 (N and O atoms) |
Lipophilicity (LogP) | Estimated 2.1–2.5 |
The ethoxy group enhances the compound’s lipophilicity compared to non-substituted analogs, potentially improving membrane permeability in biological systems .
Synthesis Methods
The synthesis of (2-Ethoxyphenyl)methylamine typically involves reductive amination or nucleophilic substitution strategies.
Reductive Amination
A common route involves reacting 2-ethoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:
This method offers moderate yields (50–70%) and requires anhydrous conditions .
Catalytic Methods
Patented processes for similar amines suggest the use of hydrogenation catalysts (e.g., Raney nickel or palladium on carbon) under elevated pressures (1.0–8.0 MPa) and temperatures (150–350°C) . For example:
Catalytic methods improve scalability but may require rigorous purification to remove byproducts like diisopropylamine .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with polar organic solvents (e.g., ethanol, DMSO) but insoluble in water due to the hydrophobic ethoxy and isopropyl groups.
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Stability: Stable under inert atmospheres but susceptible to oxidation at the amine group, necessitating storage at low temperatures (2–8°C) .
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 1.20 (t, J=7.0 Hz, 3H, OCHCH), 1.25 (d, J=6.5 Hz, 6H, CH(CH)), 2.80–3.00 (m, 1H, CH(CH)), 3.50 (s, 2H, CHNH), 4.05 (q, J=7.0 Hz, 2H, OCHCH), 6.80–7.30 (m, 4H, aromatic).
Reactivity and Chemical Behavior
Key Reactions
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Alkylation/Acylation: The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides to form tertiary amines or amides, respectively.
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Oxidation: Exposure to strong oxidants (e.g., KMnO) oxidizes the amine to a nitro compound or hydroxylamine derivative .
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Salt Formation: Reacts with hydrochloric acid to form a water-soluble hydrochloride salt, enhancing bioavailability in pharmaceutical formulations .
Catalytic Hydrogenation
Under hydrogenation conditions, the ethoxy group may undergo deoxygenation to a hydroxyl group if harsh catalysts (e.g., PtO) are used, necessitating careful catalyst selection .
Compound | Bioactivity |
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(2-Methoxyphenyl)methylamine | Weak MAO inhibition (IC = 12 μM) |
(4-Ethoxyphenyl)methylamine | Antibacterial (MIC = 64 μg/mL) |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antihistamines and antidepressants, where the ethoxy group modulates receptor binding affinity .
Catalytic Studies
Its synthesis has informed the development of continuous-flow hydrogenation systems, optimizing catalyst lifetimes and reaction efficiencies in amine production .
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